2-Chloro-1-(2-fluoro-5-methylphenyl)ethan-1-one
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Overview
Description
2-Chloro-1-(2-fluoro-5-methylphenyl)ethan-1-one is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a chloro group, a fluoro group, and a methyl group attached to a phenyl ring, along with a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(2-fluoro-5-methylphenyl)ethan-1-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where 2-fluoro-5-methylbenzoyl chloride reacts with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out under anhydrous conditions and at low temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to consistent product quality and reduced production costs.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(2-fluoro-5-methylphenyl)ethan-1-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or ammonia (NH3) in solvents like methanol or ethanol.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted ethanones.
Reduction: Formation of 2-chloro-1-(2-fluoro-5-methylphenyl)ethanol.
Oxidation: Formation of 2-chloro-1-(2-fluoro-5-methylphenyl)acetic acid.
Scientific Research Applications
2-Chloro-1-(2-fluoro-5-methylphenyl)ethan-1-one has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in the development of new drugs.
Material Science: Utilized in the preparation of functional materials with specific properties.
Biological Studies: Studied for its interactions with biological molecules and potential biological activities.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(2-fluoro-5-methylphenyl)ethan-1-one involves its interaction with specific molecular targets. The chloro and fluoro substituents can influence the compound’s reactivity and binding affinity to enzymes or receptors. The ketone group can participate in hydrogen bonding and other interactions, affecting the compound’s overall biological activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-1-(2,4-difluoro-5-methylphenyl)ethan-1-one
- 2-Chloro-1-(2-fluoro-4-methylphenyl)ethan-1-one
- 2-Chloro-1-(2-fluoro-3-methylphenyl)ethan-1-one
Uniqueness
2-Chloro-1-(2-fluoro-5-methylphenyl)ethan-1-one is unique due to the specific positioning of the fluoro and methyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The presence of both chloro and fluoro substituents can enhance its stability and modify its interaction with various molecular targets, making it a valuable compound for diverse applications.
Properties
CAS No. |
66122-32-5 |
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Molecular Formula |
C9H8ClFO |
Molecular Weight |
186.61 g/mol |
IUPAC Name |
2-chloro-1-(2-fluoro-5-methylphenyl)ethanone |
InChI |
InChI=1S/C9H8ClFO/c1-6-2-3-8(11)7(4-6)9(12)5-10/h2-4H,5H2,1H3 |
InChI Key |
IBDAPKLPIMSQNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)F)C(=O)CCl |
Origin of Product |
United States |
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